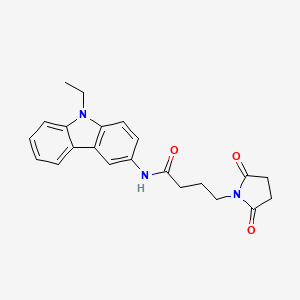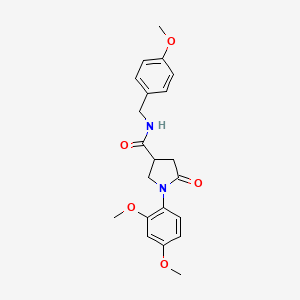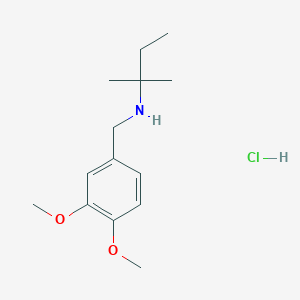
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Vue d'ensemble
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. HAT enzymes play a crucial role in the regulation of gene expression through the acetylation of histones, which alters chromatin structure and allows for the binding of transcription factors. C646 has been shown to selectively inhibit the HAT activity of p300 and CBP, two HAT enzymes that are frequently overexpressed in cancer cells.
Mécanisme D'action
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide inhibits the HAT activity of p300 and CBP by binding to their catalytic domains. This prevents the acetylation of histones and the subsequent activation of gene expression. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to induce the degradation of p300 and CBP, further reducing their activity.
Biochemical and Physiological Effects
The inhibition of p300 and CBP activity by 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide results in a global decrease in histone acetylation, which alters chromatin structure and gene expression. This has been shown to have a wide range of effects on cellular processes, including cell cycle progression, apoptosis, and DNA damage repair. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to inhibit the expression of several oncogenes and promote the expression of tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has several advantages as a research tool, including its high selectivity for p300 and CBP, its ability to inhibit HAT activity in vitro and in vivo, and its potential as an anti-cancer agent. However, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide also has some limitations, including its relatively low potency compared to other HAT inhibitors, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide, including:
1. Development of more potent and selective HAT inhibitors based on the structure of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide.
2. Investigation of the role of p300 and CBP in other cellular processes beyond cancer, such as development and differentiation.
3. Identification of biomarkers that predict sensitivity or resistance to 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide treatment in cancer cells.
4. Exploration of combination therapies that incorporate 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide with other anti-cancer agents to enhance efficacy and reduce toxicity.
5. Investigation of the potential of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide as a therapeutic agent for other diseases beyond cancer, such as inflammatory disorders or neurodegenerative diseases.
In conclusion, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide is a promising research tool and potential therapeutic agent that selectively inhibits the HAT activity of p300 and CBP. Its mechanism of action has been extensively studied in the context of cancer research, where it has shown great potential as an anti-cancer agent. Further research is needed to fully explore its potential in other areas of biomedical research.
Applications De Recherche Scientifique
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been extensively studied in the context of cancer research, where it has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy agents. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(9-ethylcarbazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-24-18-7-4-3-6-16(18)17-14-15(9-10-19(17)24)23-20(26)8-5-13-25-21(27)11-12-22(25)28/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCZOTGCIQNRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCCN3C(=O)CCC3=O)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4643584.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4643588.png)

![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)
![N-ethyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4643602.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole](/img/structure/B4643616.png)
![2-chloro-4-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4643623.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4643626.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4643633.png)



![3-[(3-chlorobenzyl)thio]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4643668.png)
![2-[(2-phenoxybutanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4643675.png)